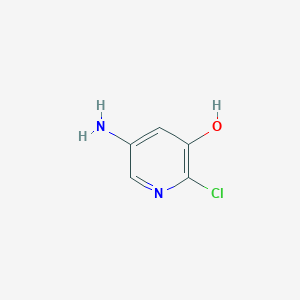

5-Amino-2-chloropyridin-3-OL

Description

5-Amino-2-chloropyridin-3-OL is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3, an amino (-NH₂) group at position 5, and a chlorine (-Cl) substituent at position 2. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group diversity .

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

5-amino-2-chloropyridin-3-ol |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |

InChI Key |

TXYGZFSXMVRDAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloropyridin-3-OL can be achieved through various methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency . Another method involves the nitration, amination, and subsequent nitration of pyridine derivatives, followed by reactions with nucleophilic reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches, such as employing whole cells of Burkholderia sp. MAK1, is also being explored for industrial applications due to its environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloropyridin-3-OL undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Halogenation, nitration, and amination reactions

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, sodium azide

Major Products Formed

The major products formed from these reactions include various substituted pyridines, such as 2,5-dibromopyridine and 5-hydroxy-2-pyridones .

Scientific Research Applications

5-Amino-2-chloropyridin-3-OL has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in the synthesis of therapeutic agents.

Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Chlorine and bromine substituents (e.g., in 5-Bromo-2-chloropyridin-3-OL) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions . Amino vs. Methoxy Groups: The amino group in this compound provides stronger hydrogen-bonding capacity compared to methoxy groups in analogs like 5-Chloro-2-methoxypyridin-3-OL .

The absence of chlorine in 2-Aminopyridin-3-OL simplifies its synthesis but limits its applicability in halogen-specific reactions .

Biological Activity

5-Amino-2-chloropyridin-3-OL is a heterocyclic organic compound with significant biological activity, primarily due to its unique structural features. The compound consists of an amino group at the 5-position, a hydroxyl group at the 3-position, and a chlorine atom at the 2-position of a pyridine ring. This arrangement allows for various interactions with biological targets, influencing metabolic pathways and cellular processes.

Chemical Structure and Properties

- Molecular Formula : C₅H₅ClN₂O

- Functional Groups : Amino (-NH₂), Hydroxyl (-OH), and Chloro (-Cl)

The presence of these functional groups contributes to its reactivity and potential as a therapeutic agent.

Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to induce apoptosis in certain cell types has been noted, suggesting it may activate apoptotic pathways through interactions with cellular signaling mechanisms.

Enzyme Inhibition

The compound's interactions with enzymes can modulate their kinetics, leading to alterations in metabolic pathways. For instance, it has been shown to bind to various enzymes and receptors, which can influence their activity and potentially lead to therapeutic applications.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit specific enzymes, impacting metabolic processes.

- Apoptosis Induction : Evidence indicates that it can induce apoptosis in certain cancer cell lines, highlighting its potential in cancer therapy.

- Antiviral Activity : While direct antiviral effects have not been extensively documented, related compounds have shown inhibitory effects against viral proteases, suggesting potential avenues for further research .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-4-chloro-pyridin-3-ol | C₅H₅ClN₂O | Amino at position 5, chlorine at position 4 |

| 4-Amino-3-chloro-pyridin-2-ol | C₅H₅ClN₂O | Amino at position 4, chlorine at position 3 |

| 5-Bromo-2-chloropyridine | C₅H₄ClBrN | Bromine instead of amino group |

This table illustrates how variations in functional groups and positions affect biological activity and reactivity.

Study on Apoptosis Induction

In a study examining the effects of various pyridine derivatives on cancer cell lines, this compound demonstrated a significant capacity to induce apoptosis through the activation of caspase pathways. The results indicated an IC50 value in the low micromolar range, suggesting potent activity against specific cancer types.

Enzyme Interaction Studies

A series of experiments were conducted to evaluate the binding affinity of this compound with various enzymes. The compound showed promising results as an inhibitor of the SARS-CoV protease, with an IC50 value comparable to standard antiviral agents like remdesivir .

Future Research Directions

Further investigations are warranted to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future research include:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- Therapeutic Applications : Exploring its efficacy in vivo for cancer treatment and antiviral applications.

- Structural Modifications : Investigating how modifications to its structure might enhance or alter its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.